molecular formula C21H19ClN2O2 B2526698 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946255-08-9

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2526698
CAS No.: 946255-08-9
M. Wt: 366.85
InChI Key: RTSHOGAWSUOZCV-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a chlorophenyl group and a dimethylphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include other substituted pyridine derivatives. These compounds share structural similarities but differ in the nature and position of substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of chlorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , also known as 5-chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 338977-67-6), is a synthetic derivative of dihydropyridine. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula for this compound is C21H18Cl2N2O2C_{21}H_{18}Cl_2N_2O_2 with a molecular weight of 401.29 g/mol. It has been characterized by various physicochemical properties including:

PropertyValue
Molecular FormulaC21H18Cl2N2O2C_{21}H_{18}Cl_2N_2O_2
Molecular Weight401.29 g/mol
Density1.36 ± 0.1 g/cm³ (predicted)
Boiling Point589.6 ± 50.0 °C (predicted)
pKa12.35 ± 0.70 (predicted)

Antitumor Activity

Research indicates that compounds structurally similar to This compound exhibit significant antitumor properties. For instance, studies on related dihydropyridine derivatives have shown selective cytotoxic effects against various cancer cell lines including Mia PaCa-2 and PANC-1 . The ability to inhibit tumor cell proliferation is often linked to the modulation of critical cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways related to tumor growth and metastasis. Dihydropyridines are known to interact with calcium channels and other cellular receptors, potentially leading to altered intracellular signaling cascades that affect cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds have revealed that modifications in the phenyl rings and the dihydropyridine core significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances potency against certain cancer types .

Case Studies

Several studies have evaluated the biological effects of compounds related to This compound :

  • Anticancer Efficacy : A study demonstrated that derivatives with similar structures exhibited potent activity against human tumor cell lines such as HepG2 and NCI-H661, suggesting a broad spectrum of anticancer effects .
  • Antimicrobial Properties : Compounds structurally akin to this dihydropyridine have also been assessed for antimicrobial activity against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-8-9-18(11-15(14)2)23-20(25)19-7-4-10-24(21(19)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSHOGAWSUOZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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